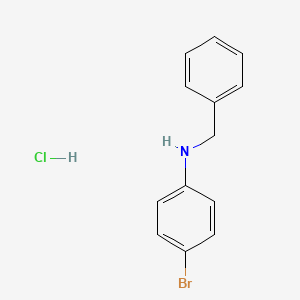

N-Benzyl-4-bromoaniline hydrochloride

カタログ番号 B2717805

CAS番号:

2219371-62-5

分子量: 298.61

InChIキー: RKVAOAGKOQDAQT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Benzyl-4-bromoaniline hydrochloride” is a chemical compound used in scientific research. It is a derivative of 4-Bromoaniline, which is a brominated derivative of aniline . This compound can be used in the synthesis of various organic molecules through catalytic processes .

Synthesis Analysis

The synthesis of “N-Benzyl-4-bromoaniline hydrochloride” could involve several steps. One possible method could be a multistep synthesis involving nitration, conversion from the nitro group to an amine, and bromination . Another method could involve the use of a water-soluble calix 4resorcinarene sulfonic acid as a reusable multifunctional catalyst for the dehydrative amination of alcohols in water .Molecular Structure Analysis

The molecular formula of “N-Benzyl-4-bromoaniline hydrochloride” is C13H13BrClN . It has an average mass of 298.606 Da and a monoisotopic mass of 296.991974 Da .Chemical Reactions Analysis

“N-Benzyl-4-bromoaniline hydrochloride” could be involved in various chemical reactions. For instance, 4-Bromoaniline, a related compound, can be used as a starting material for the preparation of various chemical intermediates . It can also be used in the surface functionalization of carbon nanotubes via the preparation of 4-bromo benzenediazonium derivatives .Physical And Chemical Properties Analysis

4-Bromoaniline, a related compound, is described as gray-brown crystals with a peculiar odor . When dissolved in water, it acts as a mild base and reacts with acids and powerful oxidizing agents .科学的研究の応用

- Notably, N-Benzyl-4-bromoaniline hydrochloride exhibits compatibility with electron-rich aromatic substrates, overcoming limitations seen with other reagents .

- Researchers successfully demonstrated this method on a pharmaceutically relevant intermediate, achieving a 91% yield and a PMB-Br space–time yield of 1.27 kg L^(-1) h^(-1) .

- These reactions efficiently form C-C bonds, making N-Benzyl-4-bromoaniline hydrochloride relevant in organic synthesis .

- These ligands find applications in dihydroxylation of alkenes, a valuable transformation in organic chemistry .

Photochemical Benzylic Bromination

P-Methoxybenzyl (PMB) Protection

Heck Cross-Coupling Reactions

Asymmetric Ligand Synthesis

Investigation of Chemical Reactions

Safety and Hazards

特性

IUPAC Name |

N-benzyl-4-bromoaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVAOAGKOQDAQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2717724.png)

![N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2717727.png)

![N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![6-isopropyl-N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2717731.png)

![3-[2-(4-Fluoro-phenyl)-ethyl]-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2717734.png)

![[2-(2-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2717736.png)

![6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2717740.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2717741.png)

![2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2717743.png)

![[4-(6-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2717745.png)